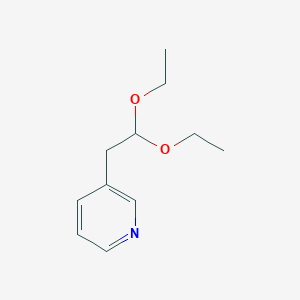

3-(2,2-Diethoxyethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2-diethoxyethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-3-13-11(14-4-2)8-10-6-5-7-12-9-10/h5-7,9,11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUSDHEONNGADKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC1=CN=CC=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 2,2 Diethoxyethyl Pyridine and Its Analogs

Direct Synthetic Routes to Pyridine-Substituted Diethoxyethyl Systems

Direct synthetic strategies aim to construct the target molecule in a single or a few convergent steps, offering efficiency and atom economy. These routes can be broadly categorized into cyclization strategies and coupling reactions.

Cyclization Strategies Involving Acetal (B89532) Moieties

Cyclization reactions that incorporate the diethoxyethyl group are a powerful tool for the synthesis of the target pyridine (B92270) derivative. These methods often involve the formation of the pyridine ring from acyclic precursors already containing the acetal functionality.

The synthesis of pyridines through the acid-promoted cyclization of oxime intermediates is a well-established methodology. While direct synthesis of 3-(2,2-Diethoxyethyl)pyridine using this method is not extensively documented, analogous reactions with α,β-unsaturated oximes and alkenes or alkynes provide a strong basis for a plausible synthetic route. Current time information in Boston, MA, US.wikipedia.orgwikipedia.org These reactions are often catalyzed by transition metals such as Rhodium(III) or Palladium(II) and proceed through a C-H activation mechanism. Current time information in Boston, MA, US.wikipedia.orgwikipedia.org

The general strategy involves the coupling of an α,β-unsaturated O-pivaloyl oxime with an appropriate alkene, followed by cyclization to form the pyridine ring. wikipedia.org For the synthesis of this compound, a potential pathway would involve the reaction of an oxime derived from a precursor containing the pyridine ring with a reagent that can introduce the diethoxyethyl moiety. However, a more direct approach would be the cyclization of an acyclic oxime that already contains the necessary carbon skeleton.

A hypothetical reaction scheme could involve an unsaturated oxime bearing the diethoxyethyl group. Acid promotion would facilitate the cyclization and subsequent aromatization to the pyridine ring. The regioselectivity of such reactions is a critical aspect, and it has been shown that with activated alkenes, Rh(III) catalysis can lead to exceptionally regioselective and high-yielding synthesis of substituted pyridines. wikipedia.org

Table 1: Catalytic Systems for Pyridine Synthesis from Oximes

| Catalyst System | Reactants | Key Features | Reference |

| [RhCpCl2]2/AgOAc | α,β-Unsaturated O-pivaloyl oximes and alkenes | High regioselectivity with activated alkenes. | wikipedia.org |

| Pd(OAc)2/Ligand | β-Aryl-substituted α,β-unsaturated oxime ethers and alkenes | Access to multi-substituted pyridines with complete regioselectivity. | 5 |

| [CpRhCl2]2–CsOPiv | α,β-Unsaturated ketoximes and internal alkynes | Redox-neutral sequence of vinylic C-H rhodation, alkyne insertion, and C-N bond formation. | 4 |

The intramolecular cyclization of N-(2,2-Diethoxyethyl)pyrimidine-4-amines has been investigated as a route to novel heterocyclic systems. However, this particular reaction pathway leads to the formation of imidazo[1,2-c]pyrimidines rather than pyridine derivatives. The reaction proceeds through the cyclization of the diethoxyethyl side chain onto the pyrimidine (B1678525) ring. This transformation, while interesting from a heterocyclic chemistry perspective, is not a viable method for the synthesis of this compound as it results in a fused bicyclic system, fundamentally different from the target monosubstituted pyridine.

Coupling Reactions Incorporating Pyridine and Diethoxyethyl Units

Coupling reactions provide a convergent approach to this compound by joining two key fragments: a pyridine unit and a diethoxyethyl unit.

The reaction of pyridine aldehydes with acetylenic compounds is a known method for the synthesis of substituted pyridines, often falling under the umbrella of reactions like the Kröhnke or Bohlmann-Rahtz pyridine synthesis. wikipedia.orgorganic-chemistry.orgjk-sci.comdrugfuture.comresearchgate.netwikipedia.orgcore.ac.uknih.govchem-station.comresearchgate.net In the context of synthesizing a 3-substituted pyridine from 2-pyridinecarboxaldehyde (B72084), a plausible, though not directly reported, pathway could be envisioned.

The Kröhnke synthesis, for instance, typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgresearchgate.net While 2-pyridinecarboxaldehyde is not a direct substrate in the classical Kröhnke reaction, its derivatives could potentially be employed.

A more relevant approach might be a variation of the Bohlmann-Rahtz synthesis, which utilizes enamines and ethynylketones. organic-chemistry.orgjk-sci.comresearchgate.net A hypothetical route could involve the in-situ formation of an enamine from 2-pyridinecarboxaldehyde, which could then react with a suitable acetylenic partner to build the pyridine ring. However, controlling the regioselectivity to obtain the 3-substituted product would be a significant challenge.

Given the electronic properties of the pyridine ring, direct reactions at the C3 position are often disfavored. Therefore, while reactions of pyridine aldehydes are versatile, their application to the specific synthesis of this compound from 2-pyridinecarboxaldehyde and a hydroxy-acetylenic ester remains a speculative route requiring significant methodological development.

Indirect Synthetic Approaches via Precursors and Functional Group Transformations

Indirect methods involve the synthesis of a functionalized pyridine precursor which is then converted to the target molecule through one or more functional group transformations. These multi-step sequences offer flexibility and allow for the introduction of the diethoxyethyl group at a later stage.

A common strategy involves starting with a readily available 3-substituted pyridine, such as 3-halopyridine, pyridine-3-carboxaldehyde, or 3-cyanopyridine, and elaborating the side chain.

One plausible indirect route starts from pyridine-3-carboxaldehyde . A Wittig reaction with (methoxymethyl)triphenylphosphine chloride can be employed to form the enol ether, which upon hydrolysis and subsequent acetalization with ethanol (B145695) under acidic conditions would yield this compound.

Another approach begins with 3-cyanopyridine . A Grignard reaction with a suitable reagent, followed by hydrolysis, could furnish a ketone. This ketone could then be subjected to a series of reactions, including chain extension and acetal formation, to arrive at the target compound.

Starting from a 3-halopyridine , a Sonogashira coupling with a protected propargyl alcohol could be performed. Subsequent hydroamination and acetalization of the resulting intermediate would provide another pathway to this compound. illinois.eduichem.mdresearchgate.net

Table 2: Key Precursors and Potential Transformations

| Precursor | Key Transformation | Intermediate | Target Moiety Formation |

| Pyridine-3-carboxaldehyde | Wittig Reaction | 3-(2-methoxyvinyl)pyridine | Hydrolysis and Acetalization |

| 3-Cyanopyridine | Grignard Reaction | 3-Acetylpyridine | Chain Elongation and Acetalization |

| 3-Bromopyridine | Sonogashira Coupling | 3-(3-hydroxyprop-1-yn-1-yl)pyridine | Hydroamination and Acetalization |

These indirect routes, while potentially longer, offer the advantage of utilizing well-established and reliable chemical transformations, making them a practical approach for the synthesis of this compound.

Introduction of Diethoxyethyl Groups onto Pyridine Scaffolds

A primary strategy for the synthesis of this compound involves the direct introduction of the diethoxyethyl group onto a pre-existing pyridine ring. One of the most established methods to achieve this is through the nucleophilic substitution reaction of pyridine with a suitable diethoxyethyl-containing electrophile.

A common approach involves the reaction of pyridine with 2,2-diethoxyethanol (B41559) under acidic conditions. This reaction typically proceeds at elevated temperatures, often in the range of 80-120°C, and utilizes a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction can be carried out in an inert solvent like toluene (B28343) or acetic acid to facilitate the process. The mechanism involves the protonation of the hydroxyl group of 2,2-diethoxyethanol by the acid catalyst, which creates a good leaving group (water). This is followed by a nucleophilic attack from the pyridine nitrogen, leading to the formation of the desired product.

| Method | Reagents | Catalyst | Solvent | Temperature (°C) |

| Batch Acid-Catalyzed Reaction | Pyridine, 2,2-diethoxyethanol | Sulfuric acid or Hydrochloric acid | Toluene or Acetic acid | 80-120 |

For larger-scale production, continuous flow technology presents a more efficient and safer alternative. This method allows for precise control over reaction parameters such as temperature and pressure, leading to improved yield and purity. In a continuous flow setup, the pyridine and diethoxyethyl precursors are continuously fed into a reactor containing the acid catalyst, and the product is collected in real-time. This approach offers enhanced scalability and consistent product quality.

Derivatization of Pre-existing Pyridine Acetals

Once the this compound core is synthesized, it can be further modified to create a diverse range of analogs. The diethoxyethyl group, being a stable acetal, is generally unreactive under neutral or basic conditions, allowing for selective reactions at other positions of the pyridine ring. However, under acidic conditions, the acetal can be hydrolyzed to reveal the aldehyde functionality, which can then participate in a variety of chemical transformations.

For instance, the pyridine nitrogen can be quaternized or oxidized to the N-oxide without affecting the acetal group. Furthermore, electrophilic aromatic substitution reactions on the pyridine ring can be performed, although the electron-deficient nature of the pyridine ring often requires harsh reaction conditions. clockss.org More commonly, functionalization is achieved through metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck couplings, by first introducing a halogen atom onto the pyridine ring. organic-chemistry.org

The aldehyde, unmasked from the acetal, can undergo a wide array of reactions including:

Oxidation to a carboxylic acid.

Reduction to an alcohol.

Reductive amination to form various amines.

Wittig reaction to form alkenes.

Aldol (B89426) condensation with enolates.

These transformations highlight the synthetic utility of the diethoxyethyl group as a masked aldehyde in the elaboration of the this compound scaffold.

Multi-Component Reactions Utilizing Acetal Precursors

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules in a single step, adhering to the principles of green chemistry by minimizing waste and energy consumption. bohrium.com Acetal precursors can be valuable substrates in MCRs for the construction of pyridine and fused pyridine ring systems.

A notable example of a multi-component reaction leading to a complex pyridine-containing scaffold is the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives. rsc.orgrsc.org This five-component cascade reaction utilizes cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine (B1669678) hydrochloride in refluxing ethanol. rsc.org The reaction proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization. rsc.orgrsc.org While this specific reaction does not directly employ a diethoxyethyl acetal precursor, it exemplifies the power of cascade reactions in building complex heterocyclic systems that can be analogous to functionalized pyridines. The thiazolidine (B150603) ring, a saturated five-membered heterocycle, is a key feature of many biologically active compounds. nih.gov

The advantages of this protocol include operational simplicity, the use of readily available and economical starting materials, the avoidance of toxic solvents, high yields, and a tolerance for a wide variety of functional groups. rsc.org

| Component 1 | Component 2 | Component 3 | Component 4 | Component 5 | Solvent | Condition | Product |

| Cyanoacetohydrazide | Acetophenones | Aromatic aldehydes | 1,1-bis(methylthio)-2-nitroethylene | Cysteamine hydrochloride | Ethanol | Reflux | Thiazolo[3,2-a]pyridine derivatives |

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is a versatile reagent in organic synthesis and can serve as a one-carbon source in multi-component reactions for the synthesis of various heterocyclic compounds, including pyridines. scirp.orgscirp.org It can react with active methylene (B1212753) compounds to form enamines, which are key intermediates in cyclization reactions. scirp.org

A novel three-component reaction for the synthesis of diverse 2-aminopyridine (B139424) derivatives involves the reaction of 1,1-enediamines, N,N-dimethylformamide dimethyl acetal, and 1,3-dicarbonyl compounds. doaj.orgresearchgate.net This base-promoted cascade reaction proceeds in good to excellent yields and offers a concise and practical route to highly functionalized 2-aminopyridines. researchgate.net The reaction is attractive due to its low cost, mild reaction temperature, atom economy, and the potential biological activity of the products. researchgate.net While this specific example does not directly produce a this compound analog, the methodology demonstrates the potential of using acetal-derived reagents like DMF-DMA in the construction of substituted pyridine rings. The versatility of DMF as a reagent, catalyst, and stabilizer in organic chemistry is well-documented. nih.gov

Catalytic Systems and Reaction Conditions in Pyridine-Acetal Synthesis

The choice of catalytic system and reaction conditions is crucial for the efficient and selective synthesis of pyridine-acetals. This section focuses on the role of Brønsted acids in the key acetalization step.

Role of Brønsted Acids in Acetalization

Acetalization is a reversible reaction that is typically catalyzed by acids. Brønsted acids play a pivotal role in this process by protonating the carbonyl oxygen of an aldehyde or ketone, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. libretexts.org

The mechanism of acid-catalyzed acetal formation proceeds through several key steps:

Protonation of the carbonyl oxygen: The Brønsted acid protonates the carbonyl oxygen, activating the carbonyl group. libretexts.org

Nucleophilic attack by the alcohol: An alcohol molecule attacks the electrophilic carbonyl carbon, leading to the formation of a protonated hemiacetal. libretexts.org

Deprotonation: A base, which can be the alcohol or the conjugate base of the acid catalyst, removes a proton to form the neutral hemiacetal. libretexts.org

Protonation of the hydroxyl group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). libretexts.org

Elimination of water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of the water molecule, forming a resonance-stabilized oxonium ion. libretexts.org

Second nucleophilic attack: A second molecule of the alcohol attacks the oxonium ion. libretexts.org

Final deprotonation: Deprotonation of the resulting intermediate yields the final acetal product and regenerates the acid catalyst. libretexts.org

Zeolite-Catalyzed Pyridine Synthesis

Zeolites, with their well-defined microporous structures and acidic properties, have emerged as highly effective catalysts for various organic transformations, including the synthesis of pyridine and its derivatives. researchgate.netepa.gov The shape-selective nature of zeolites can influence product distribution, favoring the formation of specific isomers. epa.gov

The gas-phase synthesis of pyridine bases from simple starting materials like acetaldehyde (B116499), formaldehyde, and ammonia (B1221849), a reaction historically known as the Chichibabin reaction, has been significantly improved by the use of zeolite catalysts. epa.gov Pentasil zeolites, such as ZSM-5, have demonstrated superior performance compared to conventional amorphous silica-alumina catalysts, leading to higher yields of total pyridine bases and, more importantly, an increased proportion of the more valuable pyridine itself. epa.gov The catalytic activity of zeolites in these reactions is attributed to the presence of both Brønsted and Lewis acid sites within their framework.

Research into the synthesis of pyridines using various alcohols, formaldehyde, and ammonia over different zeolite catalysts has provided valuable insights into the structure-activity relationship of these materials. For instance, H-Beta zeolite has been shown to be highly active in the synthesis of pyridines from ethanol, formaldehyde, and ammonia, with ethanol conversion reaching 70% at 400 °C. dntb.gov.ua The catalytic performance is influenced by factors such as the Si/Al ratio, pore structure, and the nature and number of acid sites. researchgate.net

While direct zeolite-catalyzed synthesis of this compound is not extensively documented, the principles established for the synthesis of other substituted pyridines provide a strong foundation for developing such methodologies. The use of appropriate precursors containing the diethoxyethyl moiety in zeolite-catalyzed cyclization reactions with ammonia and other reagents could offer a direct and efficient route to the target compound and its analogs.

Table 1: Zeolite-Catalyzed Synthesis of Pyridine Derivatives

| Zeolite Catalyst | Reactants | Major Products | Key Findings |

| ZSM-5 (metal-treated) | Acetaldehyde, Formaldehyde, Ammonia | Pyridine | Higher yield and selectivity for pyridine compared to amorphous silica-alumina. epa.gov |

| H-Beta | Ethanol, Formaldehyde, Ammonia | Pyridine, Picolines | High ethanol conversion (70% at 400 °C). dntb.gov.ua |

| H-Ymmm (hierarchical) | Alcohols, Formaldehyde, Ammonia | Pyridines, Quinolines | Higher activity and selectivity compared to traditional H-Y zeolite. researchgate.net |

Metal-Mediated and Metal-Free Protocols

Beyond zeolite catalysis, a diverse array of both metal-mediated and metal-free synthetic protocols has been developed for the construction and functionalization of the pyridine ring.

Metal-Mediated Synthesis:

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines. nih.gov Palladium-catalyzed reactions, in particular, are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds on the pyridine ring. nih.gov For instance, the direct arylation of pyridine N-oxides at the 2-position with a variety of aryl bromides proceeds in excellent yield and with complete regioselectivity. nih.gov This approach provides a powerful tool for the synthesis of complex pyridine derivatives that might be challenging to access through other means.

While specific examples of metal-catalyzed synthesis of this compound are not abundant in the readily available literature, the general principles of cross-coupling reactions suggest that a 3-halopyridine could be coupled with a suitable organometallic reagent containing the 2,2-diethoxyethyl group. Alternatively, a pyridine derivative bearing a suitable functional group at the 3-position could be elaborated to the desired side chain via metal-catalyzed transformations.

Metal-Free Protocols:

In recent years, there has been a growing emphasis on the development of metal-free synthetic methods due to their environmental and economic advantages. rsc.orgacs.orgresearchgate.net These approaches often rely on the use of organocatalysts, iodine-mediated reactions, or multicomponent reactions under mild conditions.

One notable metal-free approach involves the oxidative cyclization of aldehydes and ammonium acetate in the presence of air as the oxidant. rsc.org This method allows for the synthesis of substituted pyridines through a process that involves direct C-H bond functionalization and the formation of C-C and C-N bonds. rsc.org Multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials, have also proven to be a powerful strategy for the metal-free synthesis of pyridines. nih.govresearchgate.net

The application of these metal-free protocols to the synthesis of this compound would likely involve the use of a precursor aldehyde or ketone that already contains the diethoxyethyl moiety. For example, a multicomponent reaction involving such a precursor, an ammonia source, and another carbonyl compound could potentially yield the desired pyridine derivative.

Table 2: Comparison of Metal-Mediated and Metal-Free Pyridine Synthesis

| Methodology | Key Features | Advantages | Disadvantages |

| Metal-Mediated | Use of transition metal catalysts (e.g., Palladium). nih.govnih.gov | High efficiency, broad substrate scope, excellent regioselectivity. | Potential for metal contamination in the final product, cost of catalysts. |

| Metal-Free | Use of organocatalysts, iodine, or multicomponent reactions. rsc.orgacs.orgresearchgate.netnih.govresearchgate.net | Environmentally friendly, lower cost, avoids metal contamination. | May have a more limited substrate scope or require harsher reaction conditions in some cases. |

Stereoselective Synthetic Considerations for Pyridine-Diethoxyethyl Compounds

The synthesis of chiral pyridine derivatives is of significant interest, particularly for applications in medicinal chemistry and materials science. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, which often exhibit distinct biological activities.

While specific studies on the stereoselective synthesis of this compound are not widely reported, general strategies for the asymmetric functionalization of pyridines can be considered. One common approach involves the dearomatization of the pyridine ring to generate a chiral dihydropyridine (B1217469) or piperidine (B6355638) intermediate, followed by re-aromatization or further transformation. mdpi.comnih.gov

Catalytic asymmetric dearomatization of pyridines, often employing chiral transition metal complexes or organocatalysts, has emerged as a powerful tool for the synthesis of enantioenriched piperidines. nih.govnih.gov For instance, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with high stereocontrol. nih.gov

Another strategy for introducing chirality involves the stereoselective alkylation of pyridines. nih.govresearchgate.net This can be achieved through the use of chiral auxiliaries, chiral catalysts, or by performing reactions on prochiral pyridine derivatives. The Wittig olefination of dearomatized pyridylphosphonium ylides represents a novel approach for the construction of 4-alkylpyridines. nih.gov

For a compound like this compound, the stereocenter would be at the carbon atom of the ethyl group attached to the pyridine ring, if one of the ethoxy groups were replaced by a different substituent. The development of synthetic methods to control the stereochemistry at this position would be a valuable contribution to the field. This could potentially be achieved by employing chiral catalysts in a reaction that forms the C-C bond between the pyridine ring and the side chain, or through the stereoselective modification of a pre-existing side chain.

Table 3: Approaches to Stereoselective Pyridine Synthesis

| Approach | Description | Key Intermediates |

| Asymmetric Dearomatization | The pyridine ring is temporarily dearomatized to introduce chirality, followed by re-aromatization or further functionalization. mdpi.comnih.gov | Chiral dihydropyridines, chiral piperidines. |

| Stereoselective Alkylation | A chiral center is introduced through the enantioselective or diastereoselective addition of an alkyl group to the pyridine ring or a precursor. nih.govresearchgate.net | Chiral organometallic reagents, chiral catalysts. |

| Use of Chiral Pool | Starting from readily available chiral molecules to construct the pyridine ring or the side chain. | Chiral aldehydes, ketones, or other building blocks. |

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Systems

The protected aldehyde functionality of 3-(2,2-diethoxyethyl)pyridine allows it to serve as a stable precursor to 3-pyridineacetaldehyde, which can participate in various cyclization reactions to form elaborate heterocyclic scaffolds.

Preparation of Thieno[2,3-c]pyridine (B153571) Structures

The synthesis of the thieno[2,3-c]pyridine core, a significant scaffold in medicinal chemistry, can be accomplished using building blocks derived from aminoacetaldehyde acetals. The general strategy involves constructing the pyridine (B92270) ring onto a pre-existing thiophene (B33073) moiety.

In a patented process, the preparation of thieno[2,3-c]pyridine involves the cyclization of an N-(2-thienyl)-methyl-N-[2,2-(dialkoxy)]ethyl-para-toluene sulfonamide. dbpedia.org This key intermediate is prepared by reacting 2-thienaldehyde with aminoacetaldehyde dialkyl acetal (B89532) (H₂N-CH₂-CH(OR)₂). dbpedia.org This underscores the role of the aminoacetaldehyde acetal unit as the two-carbon "C-C-N" fragment that, upon cyclization, forms part of the pyridine ring fused to the thiophene.

A more recent metal-free approach also highlights the utility of this structural motif. The synthesis of thieno[2,3-c]pyridine derivatives was achieved starting from 2-acetylthiophene. dntb.gov.ua A key step in this sequence is a modified Pomeranz-Fritsch reaction on a thieno[2,3-c] researchgate.netchemhelpasap.comsynarchive.comtriazolo[1,5-ɑ]pyridine intermediate, which itself is prepared from a precursor containing a 1-(2,2-dimethoxyethyl) group. dntb.gov.ua This once again demonstrates that the acetal-protected ethanamine fragment is a reliable precursor for forming the pyridine ring in this fused heterocyclic system.

Summary of a Representative Thieno[2,3-c]pyridine Synthesis:

| Step | Reactants | Key Transformation | Purpose of Acetal Group |

|---|---|---|---|

| 1 | 2-Thienaldehyde, Aminoacetaldehyde Dimethyl Acetal | Formation of a Schiff base | Protection of the aldehyde functionality during initial reactions |

| 2 | Resulting N-substituted ethylamine (B1201723) derivative | Acid-catalyzed cyclization (e.g., Pomeranz-Fritsch type) | Deprotection under acidic conditions to generate an electrophilic iminium ion for ring closure |

Diastereoselective Synthesis of Tetrahydroisoquinoline Derivatives

The N-(2,2-diethoxyethyl)amino group has proven to be a critical component in the diastereoselective synthesis of tetrahydroisoquinoline (THIQ) derivatives. THIQs are a class of compounds prevalent in natural alkaloids and pharmaceuticals. The key to this synthesis is the Pomeranz–Fritsch–Bobbitt cyclization, which uses an aminoacetaldehyde acetal as a precursor to form the C4-N-C1 portion of the isoquinoline (B145761) ring.

A notable application is the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. researchgate.net The synthesis employs a Petasis reaction using the chiral amine (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol as a key starting material. researchgate.net The diethoxyethyl group remains intact during this step and is carried over to the product, a diastereomeric morpholinone derivative. This intermediate is then subjected to the Pomeranz–Fritsch–Bobbitt cyclization, where the diethoxyethyl group is hydrolyzed under acidic conditions to generate an aminoacetaldehyde, which then cyclizes to form the final THIQ core with high diastereoselectivity. researchgate.net

This strategy showcases the importance of the diethoxyethyl acetal as a stable, yet readily deprotectable, precursor to the aldehyde necessary for the crucial ring-forming step.

Key Steps in Diastereoselective THIQ Synthesis:

| Reaction | Key Reagents | Role of N-(2,2-diethoxyethyl) Group | Outcome |

|---|---|---|---|

| Petasis Reaction | (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, Boronic acid, Glyoxylic acid | Serves as the amine component, introducing the protected aminoacetaldehyde unit. | Formation of a chiral oxazinone intermediate. |

While the provided outline suggests broader applications for this compound in the synthesis of other specific heterocyclic systems (imidazole derivatives, thiazolopyridine scaffolds, 2-aminopyridines) and in natural product total synthesis, detailed and explicit examples of its use in these contexts are not prominently featured in readily available scientific literature. The applications detailed above for thieno[2,3-c]pyridines and tetrahydroisoquinolines represent the most clearly documented uses of its core structural motif in advanced organic synthesis.

Precursors in Natural Product Total Synthesis

Utility in Anibamine Synthesis

The total synthesis of Anibamine, a piperidine (B6355638) alkaloid, has been approached through various strategies. One notable method involves a key cyclization step to form the core piperidine ring. In this context, this compound emerges as a critical starting material. The synthesis commences with the reduction of the pyridine ring of this compound to a piperidine. Subsequently, the diethoxyethyl group, which serves as a protected form of an acetaldehyde (B116499) moiety, is hydrolyzed under acidic conditions to unmask the aldehyde. This aldehyde then undergoes an intramolecular cyclization, a key step that forges the bicyclic core structure characteristic of Anibamine. The use of the acetal protection is crucial as it prevents the reactive aldehyde from interfering with the initial reduction of the pyridine ring.

| Step | Reactant | Key Transformation | Intermediate/Product |

| 1 | This compound | Pyridine ring reduction | 3-(2,2-Diethoxyethyl)piperidine |

| 2 | 3-(2,2-Diethoxyethyl)piperidine | Acetal hydrolysis | 3-(2-Oxoethyl)piperidine |

| 3 | 3-(2-Oxoethyl)piperidine | Intramolecular cyclization | Anibamine core structure |

Application in Pyritide A2 Synthesis

While the bio-inspired total synthesis of Pyritide A2, a macrocyclic peptide natural product, primarily involves the construction of the central pyridine ring from amino acid precursors via an aza-Diels-Alder reaction, alternative synthetic strategies have utilized pre-functionalized pyridine building blocks. In these approaches, this compound can be employed as a scaffold. The synthesis plan involves coupling the pyridine unit with peptide fragments. The acetal group in this compound provides a latent aldehyde functionality that can be revealed at a later stage for cyclization or further elaboration to complete the macrocyclic structure of Pyritide A2. This strategic use of a protected functional group on the pyridine ring allows for a convergent and modular assembly of the complex target molecule.

Enabling Scaffolds for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening. Pyridine derivatives are highly valued as scaffolds in DOS due to their prevalence in bioactive compounds and their chemical versatility. This compound is a particularly useful building block in this field. The protected aldehyde allows it to be carried through various reaction sequences designed to build molecular complexity around the pyridine core. Once a desired level of diversity is achieved, the acetal can be deprotected to reveal the aldehyde. This aldehyde is a versatile functional handle that can participate in a wide array of subsequent reactions, such as reductive aminations, Wittig reactions, and aldol (B89426) condensations, thereby introducing another layer of diversity into the compound library. This "late-stage functionalization" strategy is a cornerstone of modern DOS.

| Feature of this compound | Advantage in DOS | Potential Reactions after Deprotection |

| Pyridine Core | Privileged scaffold in medicinal chemistry | N-alkylation, Halogenation, Metal-catalyzed cross-coupling |

| Acetal Protected Aldehyde | Stability to various reaction conditions | Reductive amination, Wittig olefination, Aldol condensation, Knoevenagel condensation |

| 3-Substitution Pattern | Allows for vectoral expansion of the molecule | Elaboration into more complex side chains |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as the cornerstone for determining the molecular framework of 3-(2,2-Diethoxyethyl)pyridine, offering detailed insights into the proton and carbon environments within the molecule.

One-dimensional NMR spectroscopy is instrumental in identifying the primary structure. The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to both the pyridine (B92270) ring and the diethoxyethyl side chain. The aromatic protons of the pyridine ring typically appear in the downfield region, reflecting their deshielded environment. Protons on the diethoxyethyl group, including the methine proton of the acetal (B89532), the methylene (B1212753) protons of the ethyl groups, and the terminal methyl protons, resonate at distinct chemical shifts in the upfield region.

Similarly, the ¹³C NMR spectrum displays a unique signal for each chemically distinct carbon atom. The carbons of the pyridine ring are observed at lower field strengths due to their sp² hybridization and the electronegativity of the nitrogen atom. The carbons of the diethoxyethyl side chain, including the acetal carbon, the methylene carbons, and the methyl carbons, appear at higher field strengths. The specific chemical shifts are crucial for confirming the substitution pattern of the pyridine ring and the structure of the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

This table is based on established chemical shift values for analogous structures, as specific experimental data from permitted sources was not available.

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| Pyridine Ring | ~8.5-8.6 | ~150 | C2-H |

| ~7.6-7.7 | ~136 | C4-H | |

| ~7.2-7.3 | ~123 | C5-H | |

| N/A | ~149 | C6 | |

| N/A | ~135 | C3 (substituted) | |

| Diethoxyethyl Chain | ~2.9-3.0 (d) | ~38 | -CH₂- (adjacent to ring) |

| ~4.7-4.8 (t) | ~102 | -CH(OEt)₂ | |

| ~3.5-3.7 (q) | ~61 | -O-CH₂-CH₃ |

While 1D NMR suggests the core structure, 2D NMR techniques are essential for unambiguously confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between adjacent protons on the pyridine ring, as well as couplings between the methylene and methyl protons of the ethyl groups. It would also confirm the coupling between the methylene protons adjacent to the pyridine ring and the methine proton of the acetal group.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to, confirming one-bond ¹H-¹³C correlations. An HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of its corresponding carbon atom, verifying the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity across two or three bonds. This experiment would reveal correlations between the protons on the pyridine ring and the carbons of the side chain, and vice versa. For instance, the methylene protons adjacent to the ring would show a correlation to the C3 carbon of the pyridine ring, definitively proving the point of attachment.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the precise molecular formula can be confirmed.

For this compound, the molecular formula is C₁₁H₁₇NO₂. The theoretical monoisotopic mass for this formula is 195.12593 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with an m/z value that matches this theoretical mass with very low error (typically <5 ppm), thereby confirming the molecular formula.

Table 2: Predicted HRMS Data for this compound

| Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₈NO₂⁺ | 196.13321 |

| [M+Na]⁺ | C₁₁H₁₇NNaO₂⁺ | 218.11515 |

X-ray Crystallography for Solid-State Molecular Architecture

While no published crystal structure for this compound is currently available, analysis of related pyridine derivatives suggests what might be expected. A crystallographic study would determine the conformation of the diethoxyethyl side chain relative to the pyridine ring and reveal details about intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing. Such an analysis would provide incontrovertible proof of the molecular structure and its preferred conformation in the solid state.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would display characteristic absorption bands that confirm its key functional groups. The presence of the pyridine ring is typically identified by C=C and C=N stretching vibrations. The diethoxyethyl group is confirmed by strong C-O-C stretching bands characteristic of the ether linkages in the acetal. Aliphatic C-H stretching vibrations from the ethyl and methylene groups would also be prominent.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Pyridine Ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Diethoxyethyl Chain |

| C=N Stretch | 1580 - 1610 | Pyridine Ring |

| C=C Stretch | 1400 - 1600 | Pyridine Ring |

Electronic Absorption Spectroscopy (e.g., UV-Vis) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is used to analyze molecules containing chromophores—structural features that absorb light in this region.

In this compound, the chromophore is the pyridine ring. Pyridine and its simple derivatives typically exhibit strong absorption bands in the UV region, arising from π → π* electronic transitions within the aromatic system. The spectrum is expected to show a primary absorption maximum around 250-270 nm, characteristic of the electronic structure of the substituted pyridine ring. The position and intensity of this absorption are sensitive to the solvent and the nature of the substituent on the ring.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) is a primary computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its total electronic energy. For a molecule like 3-(2,2-Diethoxyethyl)pyridine, a DFT calculation, commonly using a functional such as B3LYP with a basis set like 6-31G(d,p), would be performed. mdpi.comnih.gov This calculation would yield key data points such as bond lengths, bond angles, and dihedral angles for the molecule's ground state. The resulting total energy value is crucial for comparing the stability of different conformations or isomers.

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). osu.edu The HOMO is the outermost orbital containing electrons and acts as an electron donor, indicating regions of nucleophilicity. acs.org The LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating regions of electrophilicity. acs.org An analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecule. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity and kinetic stability.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to UV-Visible absorption spectra. nih.gov Furthermore, frequency calculations based on the optimized geometry can predict the vibrational modes of the molecule, which can be correlated with experimental Infrared (IR) and Raman spectra. uni.lu For this compound, these calculations would predict the specific frequencies at which the molecule absorbs light, aiding in its experimental characterization. The PubChem database contains computationally predicted Collision Cross Section (CCS) values for different adducts of the molecule, which relate to its shape and size as measured by ion mobility mass spectrometry. nih.gov

Reaction Mechanism Modeling and Transition State Characterization

Theoretical modeling can be used to map out the entire energy landscape of a chemical reaction. This involves identifying the structures and energies of reactants, products, any intermediates, and, crucially, the transition states that connect them. For potential reactions involving this compound, such as hydrolysis of the acetal (B89532) group or substitution on the pyridine (B92270) ring, computational chemists would model the proposed pathways. By calculating the energy barriers (activation energies) associated with each transition state, the most likely reaction mechanism can be determined.

Conformational Analysis and Stereochemical Prediction

The flexible diethoxyethyl side chain of this compound can adopt numerous spatial arrangements, or conformations, due to rotation around its single bonds. A conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process identifies the lowest-energy (most stable) conformations and the energy barriers to rotation between them. Such studies are vital for understanding how the molecule's shape influences its interactions and properties.

Molecular Modeling for Intermolecular Interactions

Molecular modeling techniques are used to study how this compound interacts with other molecules, such as solvents or biological macromolecules. These models can calculate the strength and nature of non-covalent interactions like hydrogen bonds, van der Waals forces, and π-π stacking involving the pyridine ring. Understanding these intermolecular forces is key to predicting the compound's physical properties, such as solubility and boiling point, and its potential biological activity.

Future Research Directions and Emerging Opportunities

Development of Novel and Efficient Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives is a cornerstone of heterocyclic chemistry, with continuous efforts to develop greener and more efficient methods. nih.govijarsct.co.in Future research into the synthesis of 3-(2,2-diethoxyethyl)pyridine is likely to focus on moving beyond traditional multi-step procedures which can be time-consuming and generate significant waste.

Key areas of development include:

One-Pot and Multicomponent Reactions: Designing reactions where multiple chemical transformations occur in a single reaction vessel can significantly improve efficiency by reducing the number of purification steps and minimizing solvent usage. nih.govresearchgate.net These approaches are highly sought after in both academic and industrial settings for their economic and environmental benefits.

Catalytic Approaches: The development of novel catalysts, including biocatalysts and nano-catalysts, could lead to milder reaction conditions, higher yields, and improved selectivity. ijarsct.co.in For instance, enzyme-based catalysts offer the potential for highly specific transformations under environmentally benign conditions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved consistency, safety, and scalability compared to traditional batch processes.

| Synthetic Strategy | Potential Advantages | Challenges |

| One-Pot Reactions | Reduced reaction time, less waste, cost-effective | Complex reaction optimization, potential for side reactions |

| Novel Catalysis | High selectivity, mild conditions, reusability | Catalyst cost and stability, separation from product |

| Flow Chemistry | Enhanced safety, scalability, consistent quality | Initial setup cost, potential for clogging |

Exploration of Undiscovered Reactivity Profiles for the Acetal (B89532) and Pyridine Moieties

The reactivity of this compound is largely dictated by its two primary functional groups: the diethyl acetal and the pyridine ring. While the fundamental reactivity of these groups is well-understood, there remains significant scope for exploring novel transformations.

Future research could investigate:

Acetal Moiety: Exploring new methods for the deprotection of the acetal to the corresponding aldehyde under increasingly mild and selective conditions is an ongoing area of interest. Furthermore, direct functionalization of the acetal group without deprotection could open up new synthetic pathways.

Pyridine Moiety: The pyridine ring can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions. nih.govrsc.org Future work may focus on developing new catalytic systems to achieve regioselective functionalization of the pyridine ring at positions other than those typically favored. The electronic properties of the pyridine ring can be tuned through substitution, which in turn can influence the reactivity of the entire molecule. nih.govrsc.org

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com For this compound, advanced computational modeling can provide valuable insights into its properties and reactivity, guiding experimental work and accelerating the discovery process.

Emerging opportunities in this area include:

Predictive Synthesis: Using computational models to predict the outcome of reactions, including yield and selectivity, can help chemists to design more efficient synthetic routes and minimize the need for trial-and-error experimentation. nih.gov

Reaction Mechanism Elucidation: Detailed computational studies can elucidate the mechanisms of known and novel reactions involving this compound, providing a deeper understanding of the factors that control reactivity.

In Silico Screening: Computational methods can be used to screen virtual libraries of compounds derived from this compound for potential biological activity or desirable material properties, prioritizing synthetic efforts on the most promising candidates. nih.govnih.gov

| Computational Approach | Application | Potential Impact |

| Density Functional Theory (DFT) | Calculating molecular properties, reaction energetics | Accurate prediction of reactivity and spectral data nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating molecular motion and interactions | Understanding dynamic behavior in solution or biological systems researchgate.net |

| Machine Learning (ML) Models | Predicting reaction outcomes from large datasets | Accelerating the discovery of new reactions and optimal conditions |

Strategic Integration into Complex Molecular Architectures

The ability to serve as a versatile building block is a key feature of this compound. Its bifunctional nature allows for its incorporation into a wide range of complex molecules, including natural products, pharmaceuticals, and functional materials.

Future research will likely focus on:

Total Synthesis of Natural Products: The pyridine moiety is a common feature in many biologically active natural products. nih.gov this compound can serve as a key intermediate in the total synthesis of such molecules, with the acetal group providing a masked aldehyde for further elaboration.

Medicinal Chemistry: Pyridine derivatives are a well-established class of compounds in medicinal chemistry with a broad spectrum of biological activities. nih.gov The strategic incorporation of the this compound scaffold into novel drug candidates will continue to be an active area of research.

Materials Science: Pyridine-containing polymers and materials can exhibit interesting electronic and optical properties. The functional handles on this compound make it an attractive monomer for the synthesis of novel functional materials.

Sustainable and Scalable Production Methods

The principles of green chemistry are increasingly important in both academic and industrial chemical synthesis. nih.govrasayanjournal.co.in The development of sustainable and scalable production methods for this compound is crucial for its widespread application.

Future efforts in this area will likely involve:

Q & A

Basic: What are the common synthetic routes for preparing 3-(2,2-Diethoxyethyl)pyridine, and what are the critical reaction parameters?

Methodological Answer:

Synthesis often involves alkylation or nucleophilic substitution. For example:

- Route 1: Reacting pyridine derivatives with 2,2-diethoxyethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaOH) in solvents like DMF or THF. Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to avoid side reactions .

- Route 2: Using reductive amination or Michael addition if pre-functionalized pyridine intermediates are available.

Key Parameters: - Solvent polarity (to stabilize intermediates).

- Catalyst choice (e.g., phase-transfer catalysts for biphasic systems).

- Reaction monitoring via TLC or GC-MS to optimize yield .

Basic: How is this compound characterized analytically?

Methodological Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: What challenges arise in the regioselective introduction of the diethoxyethyl group to the pyridine ring, and how can they be mitigated?

Methodological Answer:

- Challenges: Pyridine’s electron-deficient ring directs electrophilic substitution to specific positions (e.g., para/meta to existing groups). Steric hindrance from the diethoxyethyl group may reduce reactivity.

- Mitigation Strategies:

- Directing Groups: Introduce temporary substituents (e.g., -NO₂) to guide alkylation, followed by removal .

- Protection/Deprotection: Use silyl or acetyl groups to block undesired positions.

- Metal Catalysis: Pd-mediated C-H activation for regiocontrol .

Advanced: How does the diethoxyethyl group influence the electronic properties of pyridine in catalytic applications?

Methodological Answer:

- Electronic Effects: The electron-donating ethoxy groups increase electron density at the pyridine ring, enhancing its ability to coordinate with Lewis acids (e.g., transition metals).

- Applications:

- Ligand Design: Used in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

- Redox Studies: Cyclic voltammetry shows shifted reduction potentials compared to unsubstituted pyridines .

- Experimental Validation:

- DFT Calculations: To map electron density distribution.

- X-ray Crystallography: To analyze metal-ligand coordination geometry .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Degradation Pathways: Hydrolysis of the acetal group (diethoxyethyl) under acidic or humid conditions.

- Storage Protocols:

- Stability Testing: Accelerated aging studies (40°C/75% RH) with periodic HPLC analysis to track decomposition .

Advanced: Can this compound act as a ligand in coordination chemistry? What metal ions does it coordinate with?

Methodological Answer:

- Coordination Behavior: The pyridine nitrogen and ethoxy oxygen atoms serve as potential donor sites.

- Metal Compatibility:

- Transition Metals: Forms stable complexes with Cu(II), Pd(II), and Ru(II), characterized by UV-Vis (d-d transitions) and magnetic susceptibility .

- Lanthanides: Limited coordination due to weak Lewis basicity but possible with auxiliary ligands (e.g., β-diketonates).

- Applications:

- Catalysis: Asymmetric hydrogenation (Ru complexes).

- Photophysics: Luminescent Eu(III) complexes for sensing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.